molecular formula C8H16K2N2O6S2 B027609 1,4-Piperazinediethanesulfonic acid, dipotassium salt CAS No. 108321-27-3

1,4-Piperazinediethanesulfonic acid, dipotassium salt

Cat. No. B027609
M. Wt: 378.6 g/mol
InChI Key: BJQYFCAMUXGZFN-UHFFFAOYSA-L
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Description

1,4-Piperazinediethanesulfonic acid, dipotassium salt, is a chemical compound with unique properties and applications. It has been studied for its role in forming novel complexes and contributing to crystal engineering.

Synthesis Analysis

The synthesis of compounds related to 1,4-Piperazinediethanesulfonic acid often involves interactions with various metals and other organic compounds. For instance, a study reported the self-assembly of its dipotassium salt with AgNO3, resulting in a novel sulphonate silver(I) complex (Sun et al., 2002).

Molecular Structure Analysis

The molecular structure of derivatives of 1,4-Piperazinediethanesulfonic acid has been extensively analyzed using techniques like X-ray crystallography. These analyses reveal complex hydrogen-bonding patterns and structural conformations (Ntirampebura et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Piperazinediethanesulfonic acid derivatives often lead to the formation of unique salts and complexes, with specific supramolecular assembly patterns, as observed in various crystallographic studies (Prasad et al., 2022).

Physical Properties Analysis

The physical properties of compounds related to 1,4-Piperazinediethanesulfonic acid, such as vibrational spectra and thermodynamic properties, have been studied using spectroscopic methods. These studies help understand the stability and reactive sites of the molecule (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including the valence and pH-related behavior of 1,4-Piperazinediethanesulfonic acid, have been analyzed. For example, a study on the pH and osmolality of PIPES, a related compound, revealed its behavior as a divalent ion in physiological pH (Hatae et al., 1994).

Scientific Research Applications

“1,4-Piperazinediethanesulfonic acid, dipotassium salt”, also known as PIPES dipotassium salt, is a type of zwitterionic buffer . It belongs to the group of the ethanesulfonic acid buffer series . Here are some of its applications:

  • Biological Applications : PIPES dipotassium salt is used in cell culture and tissue fixation for electron microscopy . It is a non-toxic buffer that does not interact with metal ions .

  • Fluorescence Polarization Microscopy : PIPES dipotassium salt has been used as a buffer for fluorescence polarization microscopy studies of kinesin-microtubule binding . It is suitable for use as a component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4) used during rinsing and blocking steps in immunofluorescence imaging of HeLa cells .

  • Diagnostic Assay Manufacturing : PIPES dipotassium salt is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are done to analyze and measure the presence, amount, or activity of a target entity (the analyte). The analyte can be a drug, a biochemical substance, or a cell in an organism or organic sample .

  • Molecular Biology : PIPES dipotassium salt is used in molecular biology, particularly in the preparation of buffer solutions . Buffer solutions are used to maintain the pH of a solution in biological and chemical experiments .

  • Microscopy Studies : PIPES dipotassium salt has been used as a buffer for fluorescence polarization microscopy studies of kinesin-microtubule binding . It is suitable for use as a component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4) used during rinsing and blocking steps in immunofluorescence imaging of HeLa cells .

  • Cell Culture : PIPES dipotassium salt is used in cell culture applications . It is a non-toxic buffer that does not interact with metal ions, making it ideal for use in cell culture environments .

Safety And Hazards

The safety data sheet indicates that PIPES dipotassium salt is not classified as a hazardous substance or mixture . In case of contact, it is recommended to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

properties

IUPAC Name

dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYFCAMUXGZFN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16K2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073042
Record name 1,4-Piperazinediethanesulfonic acid, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name PIPES dipotassium salt
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Product Name

1,4-Piperazinediethanesulfonic acid, dipotassium salt

CAS RN

108321-27-3
Record name 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2)
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Record name 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2)
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Record name 1,4-Piperazinediethanesulfonic acid, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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